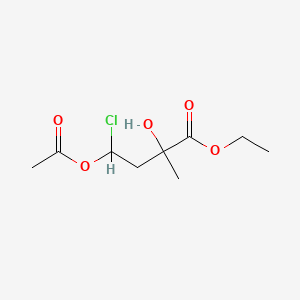

Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate

Description

Properties

Molecular Formula |

C9H15ClO5 |

|---|---|

Molecular Weight |

238.66 g/mol |

IUPAC Name |

ethyl 4-acetyloxy-4-chloro-2-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C9H15ClO5/c1-4-14-8(12)9(3,13)5-7(10)15-6(2)11/h7,13H,4-5H2,1-3H3 |

InChI Key |

OCWCZLWKFYIMBV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(CC(OC(=O)C)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate typically involves the esterification of 4-chloro-2-hydroxy-2-methylbutanoic acid with ethanol in the presence of acetic acid and hydrogen chloride . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.

Major Products:

Hydrolysis: Produces 4-chloro-2-hydroxy-2-methylbutanoic acid and ethanol.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate exhibit significant anticancer properties. For instance, modifications of related compounds have shown potent inhibition of histone deacetylases (HDACs), which are crucial in cancer proliferation pathways. A study reported that certain derivatives demonstrated IC50 values against HeLa cells comparable to established chemotherapeutics like doxorubicin .

2. Anti-inflammatory Properties

Compounds similar to ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate have been studied for their potential as leukotriene antagonists, which are useful in treating inflammatory diseases such as asthma and arthritis. The presence of the chloro group enhances the compound's ability to inhibit leukotriene biosynthesis, thereby reducing inflammation in various models .

Biochemical Applications

1. Enzyme Inhibition

The compound has shown promise as an inhibitor for several enzymes involved in metabolic pathways. Its structural analogs have been documented to inhibit enzymes like HDACs, which play a critical role in gene expression regulation and cancer progression. This inhibition can lead to apoptosis in cancer cells and has been a focus for developing new anticancer therapies .

2. Cosmetic Formulations

Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate is also being explored in cosmetic formulations due to its moisturizing and skin-conditioning properties. Experimental designs have demonstrated that formulations containing this compound can improve skin hydration and texture, making it a candidate for inclusion in skincare products .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

A series of synthesized compounds based on ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate were tested for their anticancer activity against various cell lines. The results indicated that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity, suggesting a pathway for developing more effective anticancer agents.

Case Study 2: Anti-inflammatory Effects

In a controlled study, the anti-inflammatory effects of a derivative of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate were evaluated in animal models of induced asthma. The results showed a significant reduction in leukotriene levels, supporting the compound's potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The chlorine atom may also play a role in its reactivity and biological activity.

Comparison with Similar Compounds

Functional Group Analysis

The table below compares key functional groups and molecular properties of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate with related esters:

Physicochemical Properties

- Polarity: The target compound’s hydroxy and acetoxy groups increase polarity compared to analogs like methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate, which lacks polar substituents .

- Thermal Stability: Esters with aromatic or conjugated systems (e.g., Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate) may exhibit higher thermal stability due to resonance stabilization, whereas the target compound’s multiple oxygen functionalities could lower decomposition temperatures .

Research Findings and Data Gaps

- Synthetic Methods: While , and 7 describe bromo- and carbonyl-containing intermediates for ester synthesis, the exact protocol for the target compound remains unclear. Analogous routes (e.g., using ethyl 4-bromo-2-methylbutanoate as a precursor, ) may involve acetoxylation and chlorination steps .

- Similar handling precautions (e.g., PPE, ventilation) are recommended .

Biological Activity

Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

Synthesis and Structure

The synthesis of Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate involves several chemical reactions that modify precursor compounds. The structure includes an acetoxy group, a chloro substituent, and a hydroxy group, which contribute to its biological properties.

Biological Activity Overview

Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate has been primarily studied for its anticancer properties. It exhibits selective toxicity towards cancer cells while sparing normal cells, which is a critical feature for potential therapeutic agents.

- Histone Deacetylase Inhibition (HDACi) : The compound has been shown to act as a potent HDAC inhibitor, which plays a crucial role in regulating gene expression involved in cell cycle and apoptosis. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including HCT-116 and HeLa cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .

- Apoptosis Induction : Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate triggers apoptotic pathways in cancer cells. This was evidenced by nuclear disintegration observed through DAPI staining, indicating significant cellular damage post-treatment .

- Selective Targeting : The compound selectively targets cancerous cells through specific signaling pathways involving heat shock proteins (HSP90) and TRAP1, enhancing its therapeutic potential by reducing side effects associated with conventional chemotherapy .

Efficacy in Case Studies

Several studies have highlighted the efficacy of Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate:

- Study on Colon Cancer Cells : A study reported that out of 24 synthesized derivatives based on similar structures, Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate demonstrated one of the highest inhibitory actions on colon cancer cell lines (HCT-116), with significant selectivity towards malignant over non-malignant cells .

| Compound | Cell Line | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| 7a | HCT-116 | 0.12 | HDAC inhibition |

| 7g | HCT-116 | 0.12 | Apoptosis |

| 7d | HCT-116 | 0.81 | Non-selective |

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate may influence metabolic pathways:

- Lipid Metabolism : Similar compounds have been shown to affect lipid metabolism in hepatic tissues, suggesting potential applications in metabolic disorders .

- Antioxidant Properties : Compounds with structural similarities have exhibited antioxidant activities that protect against oxidative stress, indicating a broader spectrum of biological activity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate with high yield and purity?

- Methodological Answer : A multi-step synthesis approach is typically employed, involving halogenation, esterification, and hydroxyl protection. For example, analogous compounds are synthesized via alkylation, bromination, and cyanation steps under controlled conditions (e.g., autoclave reactions at 150°C for 30 hours). Optimization of reaction parameters (temperature, solvent, catalyst) and purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can the structural configuration of this compound be confirmed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Programs like SHELXL (part of the SHELX suite) are used for refinement, leveraging high-resolution data to resolve stereochemistry and confirm substituent positions (e.g., acetoxy, chloro, and hydroxyl groups). Crystallization in polar aprotic solvents (e.g., ethanol/water mixtures) enhances crystal quality .

Q. What safety protocols are essential for handling Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate in the lab?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. The compound’s chlorinated and ester groups may pose irritancy risks. Storage should be in airtight containers at 2–8°C to prevent hydrolysis. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste guidelines .

Advanced Research Questions

Q. How can reaction mechanisms for the chlorination and hydroxylation steps be elucidated?

- Methodological Answer : Isotopic labeling (e.g., D₂O for hydroxyl groups) paired with kinetic studies can track reaction pathways. Computational tools (DFT calculations) model transition states, while LC-MS monitors intermediates. For example, chlorination likely proceeds via electrophilic substitution, with steric effects from the methyl group influencing regioselectivity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Assign peaks via 2D experiments (COSY, HSQC) to confirm coupling and spatial proximity.

- IR : Compare O-H and C=O stretches with reference spectra of analogous esters (e.g., ethyl 4-phenyl-2-oxobutanoate). Discrepancies may arise from solvent polarity or hydrogen bonding .

Q. What experimental designs are suitable for assessing its pharmacological activity and stability in biological matrices?

- Methodological Answer :

- In vitro assays : Test hydrolytic stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) using HPLC to quantify degradation products.

- Activity screening : Use enzyme inhibition assays (e.g., esterases) to evaluate bioactivity. Structural analogs like 3-chlorosalicylates have shown pharmacological relevance, suggesting similar testing frameworks .

Q. How can degradation pathways under varying pH and temperature conditions be analyzed?

- Methodological Answer : Accelerated stability studies (ICH guidelines):

- Hydrolysis : Monitor via pH-stat titration in buffers (pH 3–9) at 40–60°C.

- Oxidation : Expose to H₂O₂ or UV light, followed by GC-MS to identify breakdown products (e.g., chloroacetic acid derivatives) .

Q. What strategies optimize solubility for formulation studies without compromising stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.